(+/-)-ACETYLCARNITINE CHLORIDE
Description
(+/-)-Acetylcarnitine Chloride is an acetylated derivative of L-carnitine, a quaternary ammonium compound critical for mitochondrial fatty acid transport. It facilitates the shuttling of long-chain fatty acids into mitochondria for β-oxidation and energy production . This compound has garnered attention in oncology, with studies revealing elevated serum levels in early-stage hepatocellular carcinoma (HCC) patients, though levels decline in advanced stages due to impaired carnitine synthesis . Additionally, its role in metabolic adaptation to environmental stressors, such as chronic cold exposure, highlights its dynamic regulation in lipid metabolism .
Properties
CAS No. |
1219093-38-5 |
|---|---|
Molecular Formula |
C9H18ClNO4 |
Molecular Weight |
241.68 g/mol |
IUPAC Name |
3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/i1+1,7+1; |
InChI Key |
JATPLOXBFFRHDN-HPGPFNBWSA-N |
SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Isomeric SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O[13C](=O)[13CH3].Cl |
Canonical SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-acetylcarnitine chloride typically involves the acetylation of carnitine. One common method is the reaction of carnitine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:
Carnitine+Acetic Anhydride→(+/-)-Acetylcarnitine+Acetic Acid
The resulting (+/-)-acetylcarnitine is then treated with hydrochloric acid to form this compound:
(+/-)-Acetylcarnitine+HCl→(+/-)-Acetylcarnitine Chloride
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Biochemical Role in Fatty Acid Metabolism
Acetylcarnitine serves as a carrier for acetyl groups in mitochondrial processes. Its formation involves the reaction:
This reaction facilitates the transport of acetyl groups into mitochondria, where they participate in the Krebs cycle .
Key Mechanisms :
-
Acetyl Group Transfer : Acetylcarnitine donates acetyl groups to CoA, enabling fatty acid β-oxidation .
-
Buffering Role : Excess mitochondrial acetyl-CoA is transported out as acetylcarnitine, maintaining CoA availability .
Hydrolysis and Degradation
Acetylcarnitine can undergo hydrolysis to regenerate L-carnitine and acetic acid :
This reaction occurs in vivo, with acetylcarnitine hydrolyzed rapidly post-administration .
Pharmacokinetics :
-
Oral Absorption : Partial absorption without hydrolysis, with plasma concentrations peaking at 2–3 hours .
-
Renal Excretion : Rapid elimination, with 90–99% reabsorption under normal conditions .
Stability and Handling
(+/-)-Acetylcarnitine chloride is stable under controlled conditions but requires careful handling:
-
Moisture Sensitivity : Hygroscopic; avoid exposure to humidity .
-
Dust Hazards : Potentially explosive when mixed with air in confined spaces .
Analytical Challenges
Synthesis and purification require chromatography to remove byproducts:
Scientific Research Applications
Neuroprotective Effects
Cognitive Disorders and Dementia
Acetyl-L-carnitine has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and other forms of dementia. A meta-analysis of clinical trials indicated that ALCAR supplementation (1.5 to 3.0 g/day) led to improved cognitive function in patients with mild cognitive impairment and AD over periods ranging from 12 to 52 weeks .
- Case Study : A randomized controlled trial involving patients with probable AD showed that those treated with ALCAR experienced a slower cognitive decline compared to those on placebo, particularly in early-onset cases .
Mechanisms of Action
ALCAR is believed to enhance mitochondrial function, reduce oxidative stress, and improve energy metabolism in neural tissues. It facilitates the transport of fatty acids into mitochondria for energy production and may also influence neurotransmitter synthesis, particularly acetylcholine, which is crucial for memory and learning .
Pain Management and Neuropathy
Diabetic Neuropathy
Research has demonstrated that ALCAR can alleviate symptoms associated with diabetic neuropathy. In two large-scale randomized trials, doses of 500 mg to 1,000 mg daily resulted in significant improvements in nerve function and pain reduction among diabetic patients .
- Findings : Patients receiving ALCAR reported enhanced nerve regeneration and a decrease in pain severity over 52 weeks .
Mood Disorders
Antidepressant Properties
Recent studies suggest that ALCAR may serve as a potential treatment for major depressive disorder (MDD). The compound has been shown to improve brain energy metabolism and regulate neurotransmitter levels, which are often disrupted in depressive states .
- Clinical Observations : In a study involving uremic patients and cancer patients, supplementation with ALCAR resulted in significant improvements in mood and reduction of depressive symptoms .
Athletic Performance
Exercise Recovery
ALCAR is also utilized in sports medicine for its purported benefits in enhancing recovery and performance among athletes. Some studies indicate that ALCAR supplementation can increase muscle carnitine concentrations, which may improve endurance and reduce fatigue during prolonged exercise sessions .
Summary Table of Applications
| Application Area | Key Findings/Studies | Dosage Range |
|---|---|---|
| Neuroprotection | Slower cognitive decline in AD patients; improved mitochondrial function | 1.5 - 3 g/day |
| Pain Management | Significant pain reduction in diabetic neuropathy patients | 500 - 1,000 mg/day |
| Mood Disorders | Improvement in depressive symptoms among uremic and cancer patients | Varies by study |
| Athletic Performance | Increased muscle carnitine concentration; improved recovery times | 1 - 3 g/day |
Mechanism of Action
The primary mechanism of action of (+/-)-acetylcarnitine chloride involves its role in the transport of fatty acids into the mitochondria. It acts as a carrier molecule, facilitating the transfer of long-chain fatty acids across the mitochondrial membrane. Once inside the mitochondria, these fatty acids undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. This process is crucial for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscles.
Comparison with Similar Compounds
Palmitoylcarnitine
- Structural Difference : Contains a palmitoyl (16-carbon) group instead of an acetyl (2-carbon) group.
- Biological Role : Transports long-chain fatty acids into mitochondria.
- Research Findings: Under chronic cold stress, palmitoylcarnitine levels decreased significantly, particularly at ZT7 (7 hours after light onset), suggesting reduced long-chain fatty acid utilization during cold adaptation .
O-Acetylcarnitine
- Structural Difference : An isomeric form of acetylcarnitine with slight differences in acetyl group positioning.
- Biological Role : Shares functional overlap with (+/-)-acetylcarnitine in energy metabolism.
- Research Findings: Exhibits diurnal variation under chronic cold exposure, mirroring (+/-)-acetylcarnitine’s trends but with more pronounced differences between ZT7 and ZT19 . Limited evidence links O-acetylcarnitine to disease states, highlighting the specificity of (+/-)-acetylcarnitine in cancer progression .
Octanoylcarnitine Chloride
- Structural Difference: Features an octanoyl (8-carbon) group.
- Biological Role : Primarily studied as a homolog in biomedical research, though its exact metabolic contributions are less defined.
- Research Findings :
Data Table: Comparative Overview
Mechanistic and Methodological Insights
- Cancer Biomarker Dynamics : (+/-)-Acetylcarnitine’s dual role—elevated in early HCC but depleted in cachexia—contrasts with other carnitine derivatives, underscoring its sensitivity to metabolic dysregulation .
- Environmental Stress Response : The diurnal fluctuation of acetylcarnitine under cold stress (higher at ZT7) suggests a time-dependent regulatory mechanism absent in longer-chain derivatives like palmitoylcarnitine .
- Analytical Methods: Radiolabeled [1-14C] acetylcarnitine is used in enzyme assays (e.g., acetyl-CoA synthetase activity), whereas metabolomics platforms quantify endogenous levels in clinical studies .
Biological Activity
(+/-)-Acetylcarnitine chloride, commonly referred to as acetyl-L-carnitine (ALCAR), is a derivative of L-carnitine that plays a significant role in various biological processes, particularly in energy metabolism and neuroprotection. This article explores the compound's biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Energy Metabolism
ALCAR is crucial for the transport of long-chain fatty acids into mitochondria, where they undergo β-oxidation for energy production. It also facilitates the conversion of acetyl-CoA into energy substrates, which are essential for cellular metabolism and function . The compound helps prevent the accumulation of toxic acyl-CoAs by converting them into acylcarnitine esters, thereby protecting cells from metabolic stress .
Neuroprotective Effects
ALCAR exhibits neuroprotective properties through several mechanisms:
- Antioxidant Activity : It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes .
- Mitochondrial Support : ALCAR promotes mitochondrial biogenesis and function, particularly under conditions of hypoxia or injury .
- Neurotransmitter Synthesis : The acetyl moiety from ALCAR can be utilized for the synthesis of acetylcholine, a critical neurotransmitter involved in memory and learning .
Therapeutic Applications
Alzheimer’s Disease and Cognitive Decline
Research has shown mixed results regarding ALCAR's efficacy in treating Alzheimer’s disease (AD). A notable study involved 431 patients with mild to moderate AD who were administered 3 g/day of ALCAR for one year. While overall cognitive decline was observed in both ALCAR and placebo groups, early-onset patients (aged ≤65) showed a trend towards slower decline compared to their placebo counterparts . This suggests potential benefits for younger patients with AD.
Depression and Mood Disorders
ALCAR has been investigated as a treatment for depression. A study indicated that serum levels of ALCAR were significantly lower in patients with severe depression compared to healthy controls. Post-treatment measurements showed increased levels of ALCAR, correlating with improvements in depressive symptoms . This positions ALCAR as a potential biomarker and therapeutic agent in mood disorders.
Peripheral Vascular Disease
In cardiovascular contexts, ALCAR plays a role in moderating oxidative stress and may help improve outcomes during ischemic events by preventing fatty acid accumulation that can lead to arrhythmias .
Research Findings
The following table summarizes key findings from recent studies investigating the biological activity of this compound:
Case Studies
-
Case Study on Alzheimer’s Disease
- In a multicenter trial involving older adults with AD, participants receiving ALCAR demonstrated cognitive stability compared to those on placebo. The study highlighted the need for further exploration into age-related responses to treatment.
-
Case Study on Depression
- An analysis involving patients with severe depression revealed significant increases in serum ALCAR levels post-treatment, suggesting its role as both a treatment option and a potential biomarker for monitoring therapeutic response.
Q & A
Q. What frameworks optimize interdisciplinary collaboration when studying this compound’s neuroprotective mechanisms?
- Methodological Answer : Establish shared protocols for data collection (e.g., standardized ROS assays in neuronal cultures). Use cloud-based platforms (e.g., LabArchives) for real-time data sharing. Schedule cross-disciplinary workshops to align on endpoints (e.g., mitochondrial membrane potential vs. apoptosis markers) .
Q. How should researchers curate a defensible literature review to support grant applications?
- Methodological Answer : Prioritize high-impact journals (e.g., Journal of Medicinal Chemistry) and cite recent reviews (<5 years old) to demonstrate awareness of trends. Use citation managers (EndNote, Zotero) to track sources and avoid redundant referencing. Highlight gaps (e.g., limited data on blood-brain barrier penetration) as justification for proposed work .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
